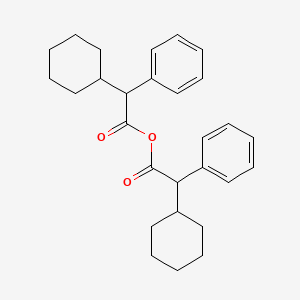

Cyclohexyl(phenyl)acetic anhydride

Description

Cyclohexyl(phenyl)acetic anhydride is a specialized anhydride characterized by a cyclohexyl-phenylacetic acid backbone. While direct references to this compound are absent in the provided evidence, its structural analogs—such as acetic anhydride, phenylacetic anhydride, and naphthylacetic anhydride—are well-documented in synthesis and industrial applications. This compound likely serves as an acylating agent in organic reactions, leveraging its mixed aromatic and aliphatic substituents to influence reactivity and product selectivity.

Properties

CAS No. |

5446-75-3 |

|---|---|

Molecular Formula |

C28H34O3 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(2-cyclohexyl-2-phenylacetyl) 2-cyclohexyl-2-phenylacetate |

InChI |

InChI=1S/C28H34O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1,3,5-6,9-10,13-14,17-18,22,24-26H,2,4,7-8,11-12,15-16,19-20H2 |

InChI Key |

YYVKJPVHYXQDTL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3CCCCC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl(phenyl)acetic anhydride can be synthesized through the reaction of cyclohexyl(phenyl)acetic acid with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride. The reaction can be represented as follows:

Cyclohexyl(phenyl)acetic acid+Acetic anhydride→Cyclohexyl(phenyl)acetic anhydride+Acetic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction is typically carried out in a controlled environment to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl(phenyl)acetic anhydride undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This is the most common reaction for acid anhydrides, where nucleophiles such as alcohols, amines, or water attack the carbonyl carbon, leading to the formation of esters, amides, or carboxylic acids, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclohexyl(phenyl)acetic acid and acetic acid.

Common Reagents and Conditions:

Alcohols: React with this compound to form esters.

Amines: React to form amides.

Water: Hydrolyzes the anhydride to form the corresponding acids.

Major Products Formed:

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

Cyclohexyl(phenyl)acetic anhydride has several applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: Employed in the modification of biomolecules to study their structure and function.

Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of cyclohexyl(phenyl)acetic anhydride primarily involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (acetic acid) to form the final product .

Comparison with Similar Compounds

Acetic Anhydride

- Structure : Composed of two acetyl groups (CH₃CO) linked by an oxygen bridge.

- Reactivity: High due to small substituents; widely used in acetylation reactions. For example, iodine-catalyzed acylation of cyclohexanol with acetic anhydride achieves 98.9% yield under optimized conditions .

- Steric Effects : Minimal steric hindrance allows rapid reaction kinetics, as seen in cyclohexyl acetate synthesis using neodymium trifluoroacetate (92.2% yield in 30 min) .

Phenylacetic Anhydride

- Structure : Contains phenylacetyl groups (C₆H₅CH₂CO).

- Reactivity : Moderate; aromatic rings stabilize intermediates but introduce steric challenges. Used in phenyl coumarin synthesis via condensation with 2-hydroxybenzaldehydes .

- Comparison : The phenyl group may enhance resonance stabilization compared to cyclohexyl, but cyclohexyl(phenyl)acetic anhydride’s bulkier structure could slow reaction rates, as observed in sterically hindered cyclohexyl derivatives .

1-Naphthylacetic Anhydride

- Structure : Features naphthyl substituents, increasing hydrophobicity and steric bulk.

- Reactivity : Lower than acetic anhydride due to larger substituents; utilized in naphthyl coumarin synthesis under basic conditions .

- Comparison : this compound’s cyclohexyl group may impose similar steric limitations, reducing autocondensation or trimerization tendencies observed in hindered systems .

Catalytic Efficiency and Reaction Conditions

*Theoretical data based on steric analogies.

Challenges and Limitations

- Steric Hindrance : Cyclohexyl groups reduce reaction rates by impeding nucleophilic attacks, as demonstrated in trimerization side reactions .

- Catalyst Design : Bulky substrates necessitate catalysts with high acid strength and pore accessibility (e.g., heteropolyacids or zeolites) to maintain efficiency .

- Synthetic Complexity: Cyclohexanol-based routes face feedstock limitations, as noted in cyclohexyl acetate production challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.